molecular formula C15H13N3O5S B5464609 (2E)-3-(furan-2-yl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide

(2E)-3-(furan-2-yl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide

Cat. No.: B5464609
M. Wt: 347.3 g/mol
InChI Key: NZWNEKSUNKGJSM-FNORWQNLSA-N
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Description

(2E)-3-(furan-2-yl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions where a phenyl ring is treated with nitric acid and sulfuric acid to introduce the nitro group.

    Formation of the carbamothioyl group: This can be done by reacting an amine with carbon disulfide and an appropriate alkylating agent.

    Coupling reactions: The final step involves coupling the furan ring with the nitrophenyl carbamothioyl intermediate under suitable conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The furan ring and nitrophenyl group could play crucial roles in binding to the target, while the carbamothioyl group might be involved in specific interactions or modifications.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

Uniqueness

(2E)-3-(furan-2-yl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide is unique due to its combination of a furan ring, nitrophenyl group, and carbamothioyl group, which confer distinct chemical and physical properties. This makes it potentially useful in applications where these specific structural features are advantageous.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-22-13-9-10(18(20)21)4-6-12(13)16-15(24)17-14(19)7-5-11-3-2-8-23-11/h2-9H,1H3,(H2,16,17,19,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWNEKSUNKGJSM-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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